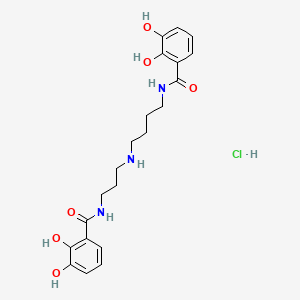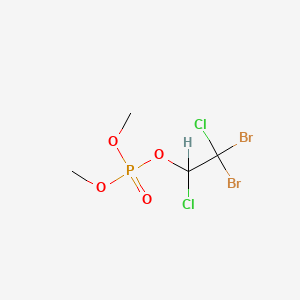
2,2-Dibromo-1,2-dichloroethyl dimethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dibromo-1,2-dichloroethyl dimethyl phosphate is an organophosphate compound primarily used as an insecticide. It is known for its effectiveness in controlling a wide range of pests, including mosquitoes, black flies, and leaf-eating insects on various crops. This compound is also referred to as Naled and has been used extensively in agricultural and public health applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1,2-dichloroethyl dimethyl phosphate involves the reaction of dimethyl phosphorochloridate with 2,2-dibromo-1,2-dichloroethanol. The reaction typically occurs under controlled conditions to ensure the desired product’s purity and yield. The process involves the following steps:
Preparation of Dimethyl Phosphorochloridate: This is achieved by reacting phosphorus trichloride with methanol.
Reaction with 2,2-Dibromo-1,2-dichloroethanol: The dimethyl phosphorochloridate is then reacted with 2,2-dibromo-1,2-dichloroethanol to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations. The process is designed to maximize yield and minimize impurities. The final product is then purified through distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dibromo-1,2-dichloroethyl dimethyl phosphate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form dimethyl phosphate and 2,2-dibromo-1,2-dichloroethanol.
Oxidation: It can be oxidized to form various by-products, depending on the oxidizing agent used.
Substitution: The bromine and chlorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions of acids or bases.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed
Hydrolysis: Dimethyl phosphate and 2,2-dibromo-1,2-dichloroethanol.
Oxidation: Various oxidized by-products depending on the conditions.
Substitution: Halogenated or functionalized derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2,2-Dibromo-1,2-dichloroethyl dimethyl phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on various biological systems, including its role as an acetylcholinesterase inhibitor.
Medicine: Investigated for its potential use in treating parasitic infections and as a model compound for studying organophosphate toxicity.
Industry: Employed in the formulation of insecticides and pesticides for agricultural and public health use.
Wirkmechanismus
The primary mechanism of action of 2,2-Dibromo-1,2-dichloroethyl dimethyl phosphate is its inhibition of acetylcholinesterase, an enzyme essential for nerve function. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to the paralysis and death of the target pests. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the breakdown of acetylcholine, a neurotransmitter.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichlorvos: Another organophosphate insecticide with a similar mechanism of action.
Malathion: A widely used organophosphate insecticide with a broader spectrum of activity.
Parathion: A highly toxic organophosphate insecticide with similar applications.
Uniqueness
2,2-Dibromo-1,2-dichloroethyl dimethyl phosphate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its combination of bromine and chlorine atoms makes it particularly effective against certain pests and provides a different toxicity profile compared to other organophosphates.
Eigenschaften
CAS-Nummer |
64050-72-2 |
|---|---|
Molekularformel |
C4H7Br2Cl2O4P |
Molekulargewicht |
380.78 g/mol |
IUPAC-Name |
(2,2-dibromo-1,2-dichloroethyl) dimethyl phosphate |
InChI |
InChI=1S/C4H7Br2Cl2O4P/c1-10-13(9,11-2)12-3(7)4(5,6)8/h3H,1-2H3 |
InChI-Schlüssel |
BAVBTSMRGZYBOQ-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(OC)OC(C(Cl)(Br)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


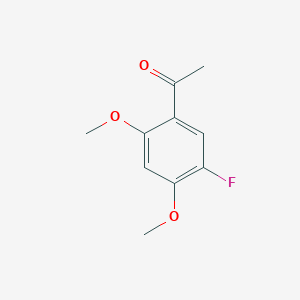
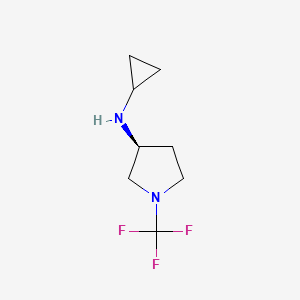
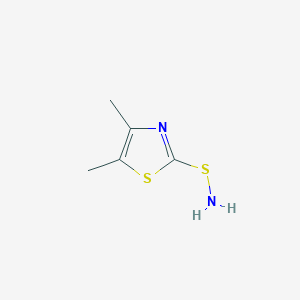
![Trimethyl({1-[(propan-2-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B13968712.png)
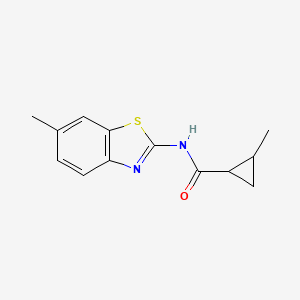
![2-Bromo-8-fluoro-5,11-dimethyl-5,6,11,12-tetrahydrodibenzo[b,f][1,5]diazocine](/img/structure/B13968737.png)
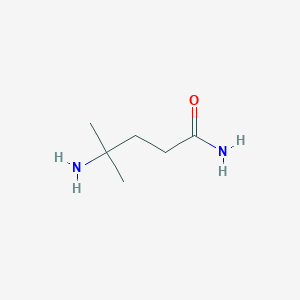
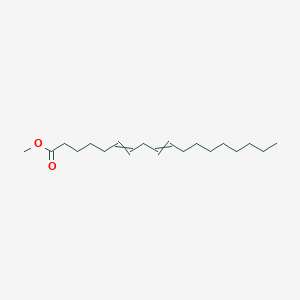
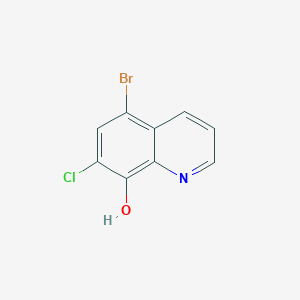
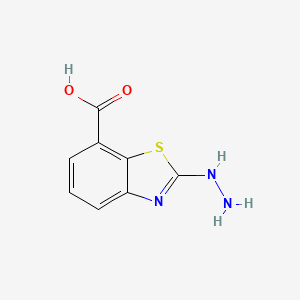

![2-Azaspiro[4.4]nonan-7-ylmethanethiol](/img/structure/B13968772.png)
